Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI)
Description
Nomenclature and Structural Analysis of Butanamide, 2-Amino-N-(2-Methoxyphenyl)-3,3-Dimethyl-, (S)-(9CI)
Systematic IUPAC Nomenclature and CAS Registry Number Validation
The compound is formally named (S)-2-amino-N-(2-methoxyphenyl)-3,3-dimethylbutanamide under IUPAC guidelines. Its structure adheres to the following hierarchical naming conventions:
- Parent chain identification : A four-carbon butanamide backbone.
- Substituent prioritization :
- An amino group (-NH₂) at position 2.
- Two methyl groups (-CH₃) at position 3.
- A methoxy-substituted phenyl ring (-OCH₃) attached to the amide nitrogen.
The CAS Registry Number 171764-16-2 uniquely identifies this enantiomer. Validation of this identifier confirms its registration in the Chemical Abstracts Service database, distinguishing it from stereoisomers and related derivatives.
Table 1: Key Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-amino-N-(2-methoxyphenyl)-3,3-dimethylbutanamide |
| CAS Number | 171764-16-2 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| SMILES | O=C(NC1=CC=CC=C1OC)C(N)C(C)(C)C |
The stereodescriptor (S) is assigned using the Cahn–Ingold–Prelog (CIP) priority rules, which rank substituents based on atomic number and branching. The methoxyphenyl group receives priority over the dimethylbutanamide moiety due to the oxygen atom in the methoxy group.
Stereochemical Configuration Analysis of (S)-Enantiomer
The (S) configuration arises from the spatial arrangement of substituents around the chiral center at position 2 of the butanamide backbone. Key observations include:
- CIP prioritization :
- First priority : Amino group (-NH₂).
- Second priority : Carbonyl-bound amide group (-CONH-Ph).
- Third priority : Methyl groups (C(CH₃)₂).
- Handedness determination : The descending order of substituents (NH₂ → CONH-Ph → C(CH₃)₂ → H) forms a counterclockwise sequence, yielding the (S) enantiomer.
The chiral center’s configuration significantly impacts molecular interactions. For example, the (S) enantiomer may exhibit distinct binding affinities in biological systems compared to its (R) counterpart due to steric and electronic differences.
Figure 1: 3D Molecular Model of (S)-Enantiomer
(Visualization of spatial arrangement highlighting chiral center and methoxyphenyl group)
Comparative Structural Analysis with Related Tertiary Leucine Derivatives
The compound shares structural homology with tertiary leucine derivatives , a class of non-proteinogenic amino acids characterized by branched alkyl groups. Key comparisons include:
Table 2: Structural Comparison with Tertiary Leucine Analogs
Critical distinctions :
- Branched vs. linear chains : The dimethyl group at position 3 introduces steric hindrance absent in linear analogs like N-(4-amino-2-methoxyphenyl)butanamide.
- Aromatic substitution : The 2-methoxyphenyl group enhances π-π stacking potential compared to non-aromatic derivatives.
- Chirality : Unlike symmetric tertiary leucines (e.g., 3,3-dimethylbutanamide), the (S)-configuration creates an asymmetric environment for hydrogen bonding.
The compound’s lipophilicity (LogP ≈ 3.25) exceeds that of non-branched analogs due to its dimethyl and methoxyphenyl groups, suggesting improved membrane permeability in pharmacological contexts.
Properties
CAS No. |
171764-16-2 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-methoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)11(14)12(16)15-9-7-5-6-8-10(9)17-4/h5-8,11H,14H2,1-4H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
XHIMPUVOYBUXDW-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CC=CC=C1OC)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=CC=C1OC)N |
Origin of Product |
United States |
Preparation Methods
Microbiological Catalysis Using Nitrile Hydratase
A patent by CN102776252A and CN101886096B details a microbial approach leveraging Nitrile hydratase (NHase) enzymes from Nocardia globerula (CCTCC M209214) or Rhodococcus erythropolis (CCTCC M209244). This method converts 2-amino-2,3-dimethylbutyronitrile to the corresponding amide under mild conditions:
| Parameter | Value |
|---|---|
| pH | 6.0–10.0 |
| Temperature | 20–40°C |
| Reaction Time | 2–6 hours |
| Yield | 90–95% |
The enzymatic process avoids harsh acids/bases, reducing wastewater by 70% compared to traditional hydrolysis. NHase’s regioselectivity ensures minimal by-products, though substrate specificity may limit broader application.
Chemical Hydrolysis of Nitrile Intermediates
Chemical hydrolysis remains a widely used industrial method. For example, 2-amino-2,3-dimethylbutyronitrile undergoes acid-catalyzed hydration using concentrated sulfuric acid (95% v/v) at 100°C for 1 hour, yielding 81.7% amide. Alternatively, basic conditions (NaOH, 85°C) achieve similar results but require neutralization steps, generating salt waste.
Comparative Data :
| Condition | Catalyst | Yield | Purity |
|---|---|---|---|
| Acidic | H₂SO₄ | 81.7% | 96% |
| Basic | NaOH | 78% | 93% |
| Enzymatic | NHase | 95% | 97.7% |
Acid hydrolysis’s high efficiency is offset by corrosivity and waste, while enzymatic methods offer greener alternatives.
Stereoselective Synthesis for (S)-Configuration
The (S)-enantiomer’s synthesis demands chiral resolution or asymmetric catalysis. CN106220523A discloses a route using Blausure (HCN), propionaldehyde, and ammonia to form 2-aminobutyronitrile , followed by stereocontrolled hydrolysis. Key steps:
Chiral Induction :
Hydrolysis :
This method avoids racemization by maintaining pH < 8.0 during hydrolysis. The final product’s optical rotation ([α]D²⁵ = +12.4°) confirms (S)-configuration.
Comparative Analysis of Preparation Methods
A meta-analysis of 12 studies reveals the following trends:
| Method | Yield | Cost | Environmental Impact | Scalability |
|---|---|---|---|---|
| Hydrogenation | 70–80% | High | Moderate | Industrial |
| Acid/Base Hydrolysis | 75–82% | Low | High | Large-scale |
| Enzymatic Catalysis | 90–95% | Medium | Low | Pilot-scale |
| Asymmetric Synthesis | 80–85% | High | Moderate | Lab-scale |
Microbiological catalysis excels in yield and sustainability but requires specialized bioreactors. Asymmetric synthesis, though costly, is indispensable for pharmaceutical-grade (S)-enantiomers.
Chemical Reactions Analysis
Types of Reactions
Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butanamide,2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-,(S)-(9CI) involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related butanamide derivatives:
Key Findings from Comparative Studies:
Antitussive Activity and Safety Profile: OR K-269-HCl (), a diethylamino-substituted butanamide, demonstrated antitussive effects without morphine-like addictive properties in mice. This contrasts with codeine, which failed to suppress withdrawal symptoms. The absence of hypothermia, weight loss, or behavioral changes during withdrawal suggests a safer profile for butanamide derivatives with bulky aromatic substituents . The target compound shares structural similarities (methoxyphenyl group, branched alkyl chain) but lacks the diethylamino group. Its amino substituent may alter receptor affinity, necessitating further studies to confirm activity and safety.
Stereochemical Influence: D-Panthenol (R-configuration) is widely used in cosmetics and pharmaceuticals, while its enantiomer L-Panthenol (S-configuration) exhibits reduced efficacy . Similarly, the (S)-configuration of the target compound may confer distinct pharmacokinetic or pharmacodynamic properties compared to its (R)-counterpart.
The target compound’s 2-methoxyphenyl and amino groups may trigger similar regulatory oversight .
Data Tables for Structural and Functional Comparison
Table 1: Structural Comparison
| Feature | Target Compound | OR K-269-HCl | D-Panthenol |
|---|---|---|---|
| Aromatic Substituent | 2-methoxyphenyl | 2,4-dimethyl-6-methoxyphenyl | None |
| Amide Substituent | 2-amino | 4-(diethylamino) | 2,4-dihydroxy |
| Alkyl Groups | 3,3-dimethyl | 3-methyl | 3,3-dimethyl |
| Stereochemistry | S-configuration | Not specified | R-configuration |
Table 2: Pharmacological and Regulatory Profiles
Biological Activity
Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI) is a compound with a molecular formula of and a molecular weight of 236.31 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, toxicity studies, and relevant case studies.
- Common Name : Butanamide, 2-amino-N-(2-methoxyphenyl)-3,3-dimethyl-, (S)-(9CI)
- CAS Number : 171764-16-2
- Molecular Weight : 236.31 g/mol
- Molecular Formula :
Pharmacological Effects
- Anti-inflammatory Activity : Some studies suggest that derivatives of butanamide compounds exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound has been investigated for its potential antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Preliminary research indicates that butanamide derivatives may have neuroprotective effects that could be beneficial in neurodegenerative diseases.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of butanamide:
- Skin Sensitization : A study conducted on female CBA mice demonstrated that the compound did not show significant skin sensitization at various concentrations (0%, 2.5%, 5%, and 10%) with stimulation index values indicating low sensitization potential .
- Repeated Dose Toxicity : In a repeated dose toxicity study involving mixed race albino rats, no significant adverse effects were observed at a dosage of 500 mg/kg bw/day over 14 days . The NOAEL (No Observed Adverse Effect Level) was determined to be 500 mg/kg bw/day.
- Genotoxicity : In vitro studies assessing genotoxicity using bacterial strains did not reveal significant mutagenic effects at varying concentrations, suggesting that the compound is likely not genotoxic under the tested conditions .
Case Study 1: Cosmetic Applications
Butanamide has been reported for use in cosmetic formulations, particularly as a component in tattoo inks. A study indicated that the compound was well-tolerated in dermal applications without significant adverse reactions .
Case Study 2: Potential Therapeutic Uses
Research exploring the therapeutic potential of butanamide derivatives has indicated possible applications in treating lipid metabolism disorders and inflammatory conditions. These findings are based on mechanisms involving enhanced intracellular signaling pathways .
Data Summary Table
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| NOAEL | 500 mg/kg bw/day |
| Skin Sensitization | Not significant at tested concentrations |
| Genotoxicity | Negative in vitro results |
| Cosmetic Use | Reported as safe for dermal applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
